molecular formula C15H17NO B13628190 2-Ethoxy-5-(3-methylphenyl)aniline

2-Ethoxy-5-(3-methylphenyl)aniline

Cat. No.: B13628190
M. Wt: 227.30 g/mol
InChI Key: LKYQBJAHJQAFAC-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(3-methylphenyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethoxy group at the second position and a 3-methylphenyl group at the fifth position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(3-methylphenyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or the reduction of nitroarenes. These methods are often employed in the synthesis of anilines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed methods is preferred due to their efficiency and scalability. Additionally, the reduction of nitroarenes is a common industrial method due to its cost-effectiveness and simplicity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(3-methylphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro derivatives to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Ethoxy-5-(3-methylphenyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(3-methylphenyl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-(3-methylphenyl)aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-ethoxy-5-(3-methylphenyl)aniline

InChI

InChI=1S/C15H17NO/c1-3-17-15-8-7-13(10-14(15)16)12-6-4-5-11(2)9-12/h4-10H,3,16H2,1-2H3

InChI Key

LKYQBJAHJQAFAC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CC=CC(=C2)C)N

Origin of Product

United States

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